4-(Tert-pentyl)benzenesulfonamide
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Overview
Description
4-(Tert-pentyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It features a benzene ring substituted with a tert-pentyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-pentyl)benzenesulfonamide typically involves the sulfonylation of aniline derivatives. One common method is the reaction of 4-(tert-pentyl)aniline with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-pentyl)benzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Nucleophilic Substitution: Reagents such as alkyl halides and amines can be used to modify the sulfonamide group.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(tert-pentyl)benzenesulfonamide involves the inhibition of specific enzymes or molecular targets. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor microenvironment and inhibit cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)benzenesulfonamide
- 4-(Tert-amyl)benzenesulfonamide
- 4-(Tert-hexyl)benzenesulfonamide
Uniqueness
4-(Tert-pentyl)benzenesulfonamide is unique due to its specific tert-pentyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14) |
InChI Key |
ZYUXQYXCOANDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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